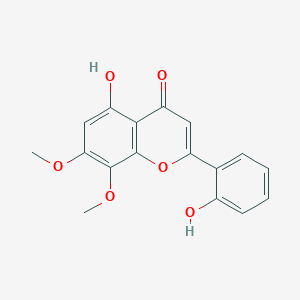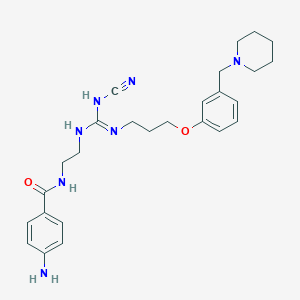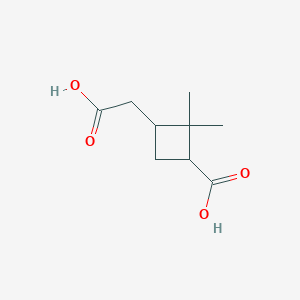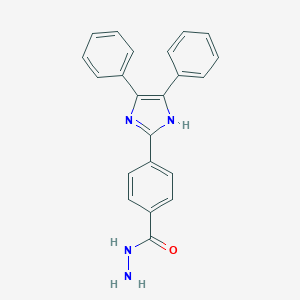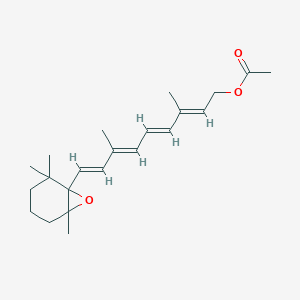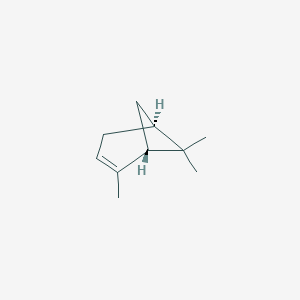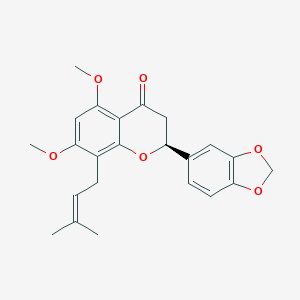
Pongapinone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pongapinone B is a natural compound that is found in the seeds of Millettia pinnata, a plant commonly found in Asia. This compound has been the focus of scientific research due to its potential therapeutic properties. In
Applications De Recherche Scientifique
Traditional Uses and Phytochemical Profile
Pongamia pinnata, a plant with diverse medicinal properties, is traditionally used for the treatment of various ailments. Phytochemical studies have identified a range of compounds including flavonoid derivatives (flavones, flavans, chalcones), terpenes, steroids, and fatty acids in this plant. Notably, these compounds exhibit a spectrum of biological activities such as antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic effects. It's important to note that the extracts and compounds from Pongamia pinnata have been found to have low toxicity towards mammalian cells, indicating potential for therapeutic applications. However, comprehensive studies on the chemical constituents and their biological mechanisms are essential for a deeper understanding of the plant's pharmacological effects and ensuring the safety of its compounds for drug development (Al Muqarrabun et al., 2013).
Agricultural Benefits
Pongamia pinnata is recognized not only for its medicinal properties but also for its agricultural advantages. The plant is beneficial for managing soil erosion and connecting sand mounds due to its dense network of lateral roots. Pongamia oil, extracted from its seeds, is used in agriculture as a biofuel. Furthermore, the plant contributes to organic agriculture by providing a rich source of minerals, amino acids, and plant nutrients, enhancing soil fertility. Pongamia cake, a byproduct of oil extraction, is especially rich in nutrients and acts as an excellent fertilizer source. The oil also has insecticidal properties similar to neem oil, offering a natural solution for pest management (Usharani et al., 2019).
Biofuel Production
The seeds of Pongamia pinnata contain oils rich in C18:1 fatty acid, making them suitable for biodiesel production. Preliminary assessments in Australia have shown promising results for growth and seed yield, indicating the potential of Pongamia pinnata as a biofuel source. However, there is a need for a well-structured research and development program to understand the plant's limitations and support industry development. Critical research elements have been identified to integrate molecular level genetic research, agronomic studies, landscape scale investigations, and new production systems and value chains into aspects of sustainability (Murphy et al., 2012).
Propriétés
Numéro CAS |
146713-94-2 |
|---|---|
Nom du produit |
Pongapinone B |
Formule moléculaire |
C23H24O6 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(2S)-2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C23H24O6/c1-13(2)5-7-15-19(25-3)11-21(26-4)22-16(24)10-18(29-23(15)22)14-6-8-17-20(9-14)28-12-27-17/h5-6,8-9,11,18H,7,10,12H2,1-4H3/t18-/m0/s1 |
Clé InChI |
QNKSZZRDFRCBNL-SFHVURJKSA-N |
SMILES isomérique |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)C[C@H](O2)C3=CC4=C(C=C3)OCO4)C |
SMILES |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C=C1OC)OC)C(=O)CC(O2)C3=CC4=C(C=C3)OCO4)C |
Autres numéros CAS |
146713-94-2 |
Synonymes |
pongapinone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



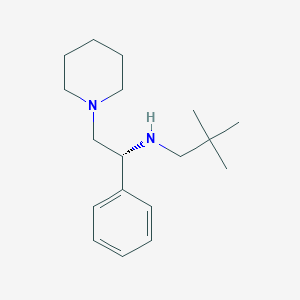
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
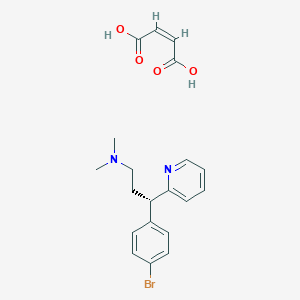
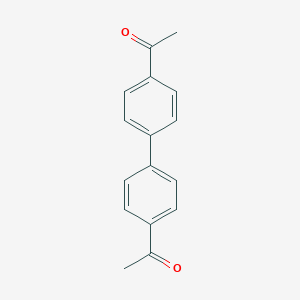
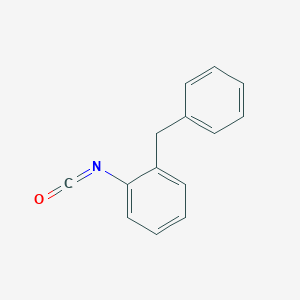
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)
![3,6,9,16,19,22,36,39,42,49,52,55-Dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene](/img/structure/B124721.png)
![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)
